molecular formula C17H23N7O2 B11560105 4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11560105
M. Wt: 357.4 g/mol
InChI Key: RDXLRYZMNTYIBM-PDGQHHTCSA-N
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Description

4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and a methoxybenzylidene group

Preparation Methods

The synthesis of 4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 2-methoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with cyanuric chloride to form the triazine ring.

    Substitution: The final step involves the substitution of the chlorine atoms on the triazine ring with morpholine and N,N-dimethylamine groups under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

    4-[(2Z)-2-(3-methoxybenzylidene)hydrazino]-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    Ethyl 4-[({[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]benzoate: Another compound with a methoxybenzylidene group, but with different core structures and applications.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-N-[(Z)-(2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H23N7O2/c1-23(2)16-19-15(20-17(21-16)24-8-10-26-11-9-24)22-18-12-13-6-4-5-7-14(13)25-3/h4-7,12H,8-11H2,1-3H3,(H,19,20,21,22)/b18-12-

InChI Key

RDXLRYZMNTYIBM-PDGQHHTCSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C\C3=CC=CC=C3OC

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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